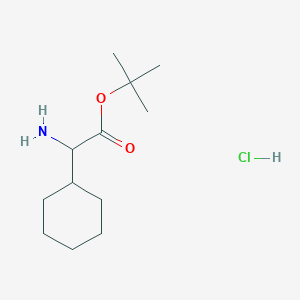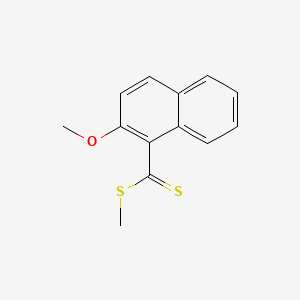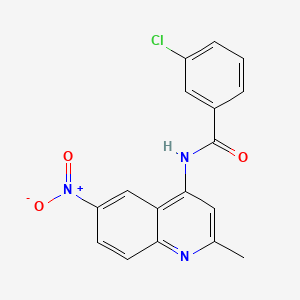![molecular formula C15H17ClN2O3 B7979775 ethyl 3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-hydroxy-2-methylpropanoate](/img/structure/B7979775.png)
ethyl 3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-hydroxy-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-hydroxy-2-methylpropanoate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group, a hydroxy group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-hydroxy-2-methylpropanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester. In this case, the starting material could be 4-chlorophenylhydrazine and ethyl acetoacetate.
Substitution Reaction: The 4-chlorophenyl group is introduced through a substitution reaction, where 4-chlorophenylhydrazine reacts with the β-diketone or β-ketoester to form the pyrazole ring.
Esterification: The final step involves the esterification of the pyrazole derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yield and purity. Common solvents used in the industrial synthesis include dichloromethane and ethanol.
化学反応の分析
Types of Reactions
Ethyl 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Ethyl 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-hydroxy-2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antipyretic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the biological activity of pyrazole derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of ethyl 3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the 4-chlorophenyl group play a crucial role in binding to these targets, leading to the modulation of biological pathways. The hydroxy group may also participate in hydrogen bonding, enhancing the compound’s binding affinity.
類似化合物との比較
Ethyl 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-hydroxy-2-methylpropanoate can be compared with other pyrazole derivatives, such as:
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: Similar structure but lacks the hydroxy group.
Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: Similar structure but has a fluorine atom instead of a chlorine atom on the phenyl ring.
The uniqueness of ethyl 3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-hydroxy-2-methylpropanoate lies in the presence of the hydroxy group, which can enhance its biological activity and binding affinity to molecular targets.
特性
IUPAC Name |
ethyl 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-hydroxy-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-3-21-15(20)9(2)14(19)13-8-12(17-18-13)10-4-6-11(16)7-5-10/h4-9,14,19H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPQPKUCXPJAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C1=CC(=NN1)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid](/img/structure/B7979710.png)

![Cyclo[(2Z)-2-amino-2-butenoyl-L-valyl-(3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl-D-valyl-D-cysteinyl], cyclic (3-->5)-disulfide](/img/structure/B7979732.png)


![2-(4-oxo-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-2-yl)acetic acid](/img/structure/B7979756.png)

![6-[4-(4-Methyl-1-piperazinyl)phenyl]-4-(methylsulfanyl)-2-pyridinamine](/img/structure/B7979769.png)
![[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium;dihydrochloride](/img/structure/B7979786.png)
![calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B7979787.png)
![Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]propanoate](/img/structure/B7979799.png)


